molecular formula C10H12BrNO4 B1412362 6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid methyl ester CAS No. 1823865-94-6

6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid methyl ester

Cat. No. B1412362
CAS RN: 1823865-94-6
M. Wt: 290.11 g/mol
InChI Key: MKCQISZXSHYKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid methyl ester” is not provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and more. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the available resources .

Scientific Research Applications

1. Synthesis and Structural Characterization

  • Monoamide Isomers Synthesis and Characterization : A study synthesized and characterized monoamide compounds such as 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester, analyzing their structural aspects using spectroscopic techniques (Kadir, Mansor, & Osman, 2017).

2. Methodological Developments in Chemical Synthesis

  • Efficient Synthesis Methodology : A method for efficiently synthesizing 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a structurally related compound, was developed, demonstrating advances in synthesis techniques (Hirokawa, Horikawa, & Kato, 2000).

3. Applications in Heterocyclic Chemistry

  • Furo[2,3-c]pyridine Synthesis : Research on the synthesis of furo[2,3-c]pyridine and its derivatives provides insight into the broader context of heterocyclic chemistry, where similar compounds might be synthesized (Morita & Shiotani, 1986).

4. Characterization Techniques

  • X-Ray Powder Diffraction Data : Advanced characterization techniques such as X-ray powder diffraction are used to analyze related pyridine carboxylic acid esters, highlighting the importance of analytical methods in research (Wang, Suo, Zhang, Hou, & Li, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the system. The mechanism of action for “6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid methyl ester” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed during handling and storage. The specific safety and hazards information for “6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid methyl ester” is not provided in the available resources .

Future Directions

The future directions for a compound refer to its potential applications and research directions. Unfortunately, the specific future directions for “6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid methyl ester” are not provided in the available resources .

properties

IUPAC Name

methyl 6-bromo-3-(2-methoxyethoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c1-14-5-6-16-7-3-4-8(11)12-9(7)10(13)15-2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCQISZXSHYKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(N=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.